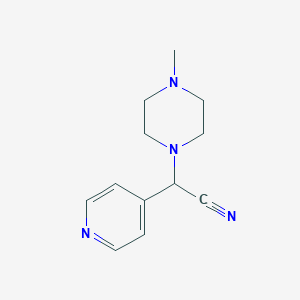
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile is a chemical compound that features a piperazine ring substituted with a methyl group and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile typically involves the reaction of 4-methylpiperazine with a pyridine derivative under specific conditions. Common synthetic routes may include:
Nucleophilic substitution reactions: Using a halogenated pyridine derivative and 4-methylpiperazine.
Condensation reactions: Combining 4-methylpiperazine with a pyridine aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic or electrophilic substitution on the pyridine ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile: Similar structure with a different position of the pyridine ring.
2-(4-Methylpiperazin-1-YL)-2-(pyridin-2-YL)acetonitrile: Another positional isomer.
2-(4-Ethylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile: Ethyl group instead of methyl.
Uniqueness
2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H16N4 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-(4-methylpiperazin-1-yl)-2-pyridin-4-ylacetonitrile |
InChI |
InChI=1S/C12H16N4/c1-15-6-8-16(9-7-15)12(10-13)11-2-4-14-5-3-11/h2-5,12H,6-9H2,1H3 |
Clé InChI |
FROCYAHHSCIADU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(C#N)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















